molecular formula C25H20ClN3O2 B12689537 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 93904-91-7

4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B12689537
CAS No.: 93904-91-7
M. Wt: 429.9 g/mol
InChI Key: KRFJHMCNSBQWBK-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C25H20ClN3O2. It is known for its vibrant color and is often used as a dye or pigment in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the azo coupling reaction. This reaction is carried out by diazotizing 2-chloroaniline to form the diazonium salt, which is then coupled with N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide under alkaline conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize biological specimens.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a pigment in the production of plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • 4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and stability .

Properties

CAS No.

93904-91-7

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-N-(2,3-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O2/c1-15-8-7-13-21(16(15)2)27-25(31)19-14-17-9-3-4-10-18(17)23(24(19)30)29-28-22-12-6-5-11-20(22)26/h3-14,30H,1-2H3,(H,27,31)

InChI Key

KRFJHMCNSBQWBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl)C

Origin of Product

United States

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